(5-(tert-Butyl)pyridin-3-yl)methanol
Description
(5-(tert-Butyl)pyridin-3-yl)methanol is a pyridine derivative featuring a tert-butyl group at the 5-position and a hydroxymethyl (-CH2OH) substituent at the 3-position. The hydroxymethyl group contributes to hydrogen bonding, improving aqueous solubility and enabling participation in biochemical interactions.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(5-tert-butylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-6,12H,7H2,1-3H3 |
InChI Key |
OTVXJQHZQOKMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analog: (5-(Furan-2-yl)pyridin-3-yl)methanol
- Structure : Replaces the tert-butyl group with a furan-2-yl substituent at the 5-position .
- Solubility: The furan’s oxygen atom may increase polarity compared to the hydrophobic tert-butyl group. Applications: Furan-containing derivatives are often explored in material science and organic synthesis due to their heteroaromatic properties .
Heterocyclic Analog: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol
- Structure : Features a pyridazine ring (a diazine) at the 5-position instead of tert-butyl .
- Key Differences :
- Electronic Profile : Pyridazine is electron-deficient, enhancing reactivity toward nucleophilic attacks compared to tert-butyl’s electron-donating nature.
- Biological Activity : Pyridazine derivatives are prominent in enzyme inhibition studies (e.g., kinase inhibitors) due to their ability to mimic adenine in ATP-binding pockets .
Chlorinated Analog: (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- Structure : Combines a chloro-substituted imidazopyridine core with a hydroxymethyl group .
- Key Differences: Ring System: The imidazopyridine scaffold offers a fused bicyclic structure, increasing rigidity compared to the monocyclic pyridine. Substituent Effects: Chlorine’s electronegativity may reduce electron density at the pyridine ring, altering reactivity and binding affinity.
tert-Butyl Pyridine Derivatives
Comparative Data Table
Key Findings
Substituent Impact :
- tert-Butyl : Enhances steric bulk and lipophilicity, favoring membrane permeability in drug candidates.
- Furan/Pyridazine : Modulate electronic properties and binding modes in biological systems.
Biological Relevance: Pyridin-3-yl methanol derivatives are frequently explored as enzyme inhibitors or intermediates due to their hydrogen-bonding capacity .
Synthetic Utility : tert-Butyl groups improve stability during multi-step syntheses, while halogens (e.g., Cl) facilitate cross-coupling reactions .
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